molecular formula C13H22N2O3 B15111389 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid CAS No. 401581-26-8

1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid

Katalognummer: B15111389
CAS-Nummer: 401581-26-8
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: SSKQZRIWUQIBKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a cyclohexylaminocarbonyl substituent at the 1-position and a carboxylic acid group at the 4-position. Piperidine derivatives are widely explored for their pharmacokinetic properties, including solubility, metabolic stability, and target engagement, making this compound a subject of interest in drug discovery .

Eigenschaften

CAS-Nummer

401581-26-8

Molekularformel

C13H22N2O3

Molekulargewicht

254.33 g/mol

IUPAC-Name

1-(cyclohexylcarbamoyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H22N2O3/c16-12(17)10-6-8-15(9-7-10)13(18)14-11-4-2-1-3-5-11/h10-11H,1-9H2,(H,14,18)(H,16,17)

InChI-Schlüssel

SSKQZRIWUQIBKW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with cyclohexyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures to optimize reaction rates and yields .

Wissenschaftliche Forschungsanwendungen

1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Polar Surface Area (TPSA) : All analogs exhibit moderate TPSA values (~75–85 Ų), suggesting comparable passive membrane permeability.
  • Solubility : The hydrochloride salts (e.g., 1-cyclohexylpiperidine-4-carboxylic acid hydrochloride) enhance aqueous solubility compared to free carboxylic acids .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid, and how can reaction efficiency be improved?

  • Methodology : The compound’s synthesis typically involves coupling cyclohexylamine to the piperidine-4-carboxylic acid scaffold via an amide bond. A common approach uses carbodiimide coupling agents (e.g., EDC.HCl) with HOBt as an additive to minimize racemization . Solvent choice (e.g., DCM or DMF) and stoichiometric ratios (1:1.2 carboxylic acid to amine) are critical. To optimize yields, monitor reaction progress via TLC or LC-MS, and employ purification by recrystallization or preparative HPLC. For scale-up, consider microwave-assisted synthesis to reduce reaction times.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclohexylamino and piperidine moieties. Key signals include the amide proton (~8.5 ppm) and carboxylic acid protons (broad, ~12 ppm) .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) coupled with ESI-MS to verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 281.3).
  • IR : Confirm the carbonyl stretches (amide C=O at ~1650 cm1^{-1}, carboxylic acid C=O at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can structural analogs of this compound be systematically designed to explore structure-activity relationships (SAR)?

  • Methodology :

  • Core Modifications : Replace the cyclohexyl group with bicyclic (e.g., norbornane) or aromatic (e.g., benzyl) amines to assess steric/electronic effects on target binding .
  • Functional Group Variations : Introduce electron-withdrawing groups (e.g., -CF3_3) to the piperidine ring to modulate solubility and bioavailability.
  • Data-Driven Design : Use the following table of analogs (from literature) as a template:
Analog StructureKey ModificationBiological Activity Trend
1-(Dimethylaminoethyl)piperidine-4-carboxylic acidIncreased lipophilicityEnhanced membrane permeability
1-(Boc-piperidine)-4-carboxylic acidProtected amineReduced in vitro activity
1-((2-Chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acidHeterocyclic substitutionImproved enzyme inhibition

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodology :

  • Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and twinning. For ambiguous electron density (e.g., cyclohexyl group flexibility), apply restraints to bond lengths/angles .
  • Data Collection : Optimize crystal quality by screening cryoprotectants (e.g., glycerol) and collecting high-resolution data (≤1.0 Å) to reduce model bias.
  • Validation Tools : Cross-validate with PLATON (ADDSYM) to check for missed symmetry and CCDC Mercury for packing analysis .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses. Parameterize the carboxylic acid group for protonation states (pH 7.4 vs. acidic microenvironments) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound in complex with a protease (e.g., SARS-CoV-2 PLpro, if relevant). Monitor hydrogen bonds between the amide carbonyl and catalytic cysteine .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict IC50_{50} values against related targets .

Troubleshooting and Data Analysis

Q. Why do conflicting bioactivity results arise across assays, and how can they be harmonized?

  • Methodology :

  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) to account for ionization of the carboxylic acid group. Include controls for off-target effects (e.g., ATPase inhibition in kinase assays) .
  • Data Normalization : Use Z-factor scoring to validate assay quality. For cell-based studies, normalize to cytotoxicity (via MTT assay) to distinguish specific activity .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to cluster disparate datasets and identify outliers due to solvent (DMSO) interference or compound aggregation .

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

  • Methodology :

  • Byproduct Formation : At scale, Schlenk techniques may be needed to exclude moisture during amide coupling. Monitor for diketopiperazine side products via 1H^1H-NMR .
  • Purification Challenges : Replace column chromatography with continuous-flow crystallization for cost-effective scale-up. Optimize solvent mixtures (e.g., EtOAc/hexane) using Hansen solubility parameters .
  • Yield Optimization : Screen catalysts (e.g., DMAP) under microwave conditions to accelerate reactions while maintaining enantiomeric purity (>99% ee) .

Experimental Design

Q. How to design a robust assay for evaluating this compound’s inhibition of metalloproteases?

  • Methodology :

  • Enzyme Selection : Use recombinant MMP-9 or ACE2, pre-incubated with the compound (1–100 µM) in Tris buffer (pH 7.5, 10 mM Zn2+^{2+}).
  • Substrate Choice : Fluorogenic peptides (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2) enable real-time kinetic monitoring (λex_{ex}=328 nm, λem_{em}=393 nm) .
  • Controls : Include EDTA (positive control) and vehicle (DMSO) to confirm zinc-dependent inhibition.

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